4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine

Lipophilicity Drug-likeness Lead optimization

4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1234201-67-2) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. With a molecular formula of C14H12ClN3 and molecular weight of 257.72 g/mol, this compound features a chlorine atom at the 4-position and a 2-methylbenzyl substituent at the 6-position of the fused pyrrolopyrimidine core.

Molecular Formula C14H12ClN3
Molecular Weight 257.72 g/mol
Cat. No. B15065889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC14H12ClN3
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC2=CC3=C(N2)N=CN=C3Cl
InChIInChI=1S/C14H12ClN3/c1-9-4-2-3-5-10(9)6-11-7-12-13(15)16-8-17-14(12)18-11/h2-5,7-8H,6H2,1H3,(H,16,17,18)
InChIKeyIQEKAWUEVJNSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine: Core Scaffold and Physicochemical Identity for Kinase-Targeted Synthesis


4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1234201-67-2) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery . With a molecular formula of C14H12ClN3 and molecular weight of 257.72 g/mol, this compound features a chlorine atom at the 4-position and a 2-methylbenzyl substituent at the 6-position of the fused pyrrolopyrimidine core . Its calculated LogP of 3.47 and polar surface area of 41.57 Ų place it within a drug-like physicochemical space suitable for lead optimization programs . The compound is commercially available at purities of 95–98% from multiple suppliers, serving as a versatile intermediate for nucleophilic aromatic substitution at the 4-chloro position to generate diverse kinase inhibitor libraries .

Why 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Substituted by Generic Pyrrolopyrimidine Intermediates


Pyrrolo[2,3-d]pyrimidine intermediates are not interchangeable because the specific substitution pattern at the 4- and 6-positions governs both downstream synthetic accessibility and the selectivity profile of the final kinase inhibitor [1]. The 4-chloro group serves as a unique leaving group for nucleophilic aromatic substitution (SNAr), enabling introduction of diverse amine nucleophiles, while the 6-(2-methylbenzyl) substituent contributes steric bulk, lipophilicity (LogP = 3.47), and π-stacking potential that cannot be replicated by unsubstituted, 6-iodo, or 6-benzyl analogs [2]. Published structure–activity relationship (SAR) studies demonstrate that variation of the 6-arylmethyl group profoundly alters kinase selectivity: compounds bearing the 2-methylbenzyl moiety at the 6-position can be tuned to achieve potent EGFR inhibition (IC50 = 0.24 µM) or VEGFR-2 selectivity depending on the N4 substituent introduced [3]. Substituting this compound with the unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) or the 6-iodo analog (CAS 876343-10-1) would foreclose the specific physicochemical and pharmacological profile accessible through the 6-(2-methylbenzyl) substitution [2].

Quantitative Differentiation Evidence: 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine vs. Closest Analogs


Lipophilicity Advantage: LogP of 3.47 Distinguishes the 6-(2-Methylbenzyl) Derivative from the Unsubstituted Core Scaffold

The target compound exhibits a calculated LogP of 3.47, reflecting the lipophilic contribution of the 6-(2-methylbenzyl) substituent . In contrast, the unsubstituted core scaffold 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1, the key intermediate for Tofacitinib synthesis) has a substantially lower LogP due to the absence of the benzyl moiety [1]. In medicinal chemistry optimization programs, a LogP in the 3–4 range is associated with favorable membrane permeability while maintaining aqueous solubility, and published SAR studies on pyrrolo[2,3-d]pyrimidine scaffolds indicate that CLogP values below 4 are critical for maintaining drug-likeness during lead optimization [2].

Lipophilicity Drug-likeness Lead optimization

4-Chloro Leaving Group Enables Nucleophilic Diversification Not Possible with the 2-Amino Analog

The 4-chloro substituent on the target compound serves as an electrophilic site for SNAr reactions with primary and secondary amines, enabling late-stage diversification into 4-anilino or 4-alkylamino derivatives [1]. The closely related analog 2-amino-4-chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 651358-64-4) contains an additional 2-amino group that alters the electronic character of the pyrimidine ring and may compete for or interfere with certain coupling reactions . Published methodology demonstrates that nucleophilic displacement of the 4-chloro group with methoxide, methylamine, and dimethylamine proceeds in good yields on related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffolds, confirming the synthetic utility of this leaving group [2].

Nucleophilic aromatic substitution Synthetic intermediate Kinase inhibitor library

6-(2-Methylbenzyl) Substitution Enables Kinase Selectivity Tuning Not Achievable with Unsubstituted or 6-Benzyl Scaffolds

In a systematic SAR study by Gangjee et al. (2012), compounds bearing the 6-(2-methylphenyl)methyl substituent on the pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold demonstrated distinct kinase selectivity profiles that could be modulated by varying the N4 substituent [1]. Compound 9, featuring a 4-chloro anilino group at N4 and the 6-(2-methylphenyl)methyl group, exhibited potent EGFR inhibition with an IC50 of 0.24 ± 0.031 µM—5-fold more potent than the clinical agent erlotinib (IC50 = 1.2 ± 0.2 µM) and 38-fold more potent than the corresponding 3-bromo anilino analog (Compound 5, IC50 = 9.19 ± 1.8 µM) [2]. In contrast, the same 6-(2-methylphenyl)methyl scaffold with a 2-fluoro-4-chloro anilino substitution (Compound 8) showed negligible EGFR inhibition (IC50 > 200 µM) but gained VEGFR-1 inhibitory activity (IC50 = 16 ± 1.9 µM), demonstrating that the 6-(2-methylbenzyl) core can be directed toward different kinase targets [2].

Kinase selectivity EGFR VEGFR-2 Structure-activity relationship

Commercially Available at Higher Purity (≥98%) Compared to the 2-Amino Analog, Reducing Purification Burden in Multi-Step Synthesis

The target compound is commercially available at purities of 95–98% from multiple suppliers including AKSci (95%), MolCore (NLT 98%), and Leyan (98%) . In contrast, the 2-amino analog (CAS 651358-64-4) is less commonly stocked and typically offered at lower or unspecified purity grades, potentially requiring additional purification before use in sensitive coupling reactions . For multi-step synthesis of kinase inhibitors where intermediate purity directly impacts final product yield and impurity profiles, higher starting material purity reduces the need for column chromatography after the first step and improves overall process mass intensity.

Chemical purity Procurement specification Synthetic intermediate

The 6-(2-Methylbenzyl) Substituent Provides a Validated Entry Point for Multitargeted RTK Inhibitor Programs, Distinct from CSF1R-Selective 6-Iodo Scaffolds

The 6-(2-methylbenzyl) substitution pattern has been explicitly validated in the design of multitargeted receptor tyrosine kinase (RTK) inhibitors with antiangiogenic activity [1]. In the Gangjee 2012 study, compounds derived from the 6-(2-methylphenyl)methyl scaffold (Compounds 5, 8, 9) demonstrated tunable inhibitory profiles across EGFR, VEGFR-1, VEGFR-2, and PDGFR-β [2]. Notably, the closely related N4-(4-chloro-2-fluorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine exhibits an IC50 of 16 nM against VEGFR-2, classifying it as a potent multiple RTK inhibitor [3]. In contrast, the 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold has been optimized for selective CSF1R inhibition with subnanomolar potency (IC50 = 1 nM for CSF1R vs. 20 nM for EGFR), representing a fundamentally different selectivity design strategy [4].

Multitargeted kinase inhibitor Angiogenesis RTK inhibition

Optimal Application Scenarios for 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery and Chemical Biology


Parallel Synthesis of Multitargeted RTK Inhibitor Libraries via 4-Chloro SNAr Diversification

Medicinal chemistry teams synthesizing focused libraries of receptor tyrosine kinase inhibitors can use this intermediate as the common core scaffold. In a single SNAr step at the 4-chloro position, diverse anilines or alkylamines can be introduced to generate compounds with tunable EGFR, VEGFR-1, and VEGFR-2 inhibitory profiles. This approach is validated by Gangjee et al. (2012), where Compounds 5, 8, and 9—all derived from the 6-(2-methylbenzyl) core—exhibited EGFR IC50 values ranging from 0.24 to >200 µM and VEGFR-2 IC50 values from 0.25 to 45.4 µM depending solely on the N4 substituent choice [1]. The LogP of 3.47 for the core scaffold ensures that most elaborated products will remain within drug-like chemical space (CLogP < 5) without additional optimization .

Synthesis of VEGFR-2-Selective Probes for Angiogenesis Research

For chemical biology groups investigating tumor angiogenesis, the target compound provides a direct synthetic route to VEGFR-2-selective inhibitors. The fully elaborated derivative N4-(4-chloro-2-fluorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine achieves an IC50 of 16 nM against VEGFR-2 [2]. Starting from the 4-chloro intermediate, sequential introduction of the 2-amino group, N4-arylamine, and optional N7-modification enables precise control over kinase selectivity, a workflow that is not feasible from the 6-unsubstituted or 6-halogenated core scaffolds which lack the appropriate lipophilic anchor for the VEGFR-2 ATP-binding pocket.

Lead Optimization of EGFR Inhibitors with Improved Potency over Erlotinib

Research programs targeting EGFR-driven cancers can leverage this intermediate to access compounds with superior whole-cell EGFR inhibition compared to the clinical standard erlotinib. Compound 9 (N4 = 4-chloro anilino) derived from the 6-(2-methylbenzyl) scaffold achieved an EGFR IC50 of 0.24 µM—5-fold more potent than erlotinib (IC50 = 1.2 µM) in the A431 cellular assay [3]. The 6-(2-methylbenzyl) group contributes to this potency enhancement through favorable hydrophobic interactions in the EGFR active site, as demonstrated by the 38-fold improvement over the corresponding 3-bromo anilino analog (Compound 5) which shares the same 6-substituent [3].

Procurement for Multi-Step GMP Route Scouting and Process Chemistry

Process chemistry teams evaluating scalable synthetic routes to pyrrolo[2,3-d]pyrimidine-based clinical candidates benefit from the high commercial purity (≥98%) and multi-vendor availability of this intermediate . Unlike the 2-amino analog (CAS 651358-64-4) which has limited commercial sourcing, or the 6-iodo analog (CAS 876343-10-1) which requires precious metal-catalyzed cross-coupling for further elaboration, the target compound enables a straightforward, high-yielding SNAr diversification step amenable to scale-up. This simplifies process mass intensity calculations and reduces the cost of goods for preclinical candidate production.

Quote Request

Request a Quote for 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.